
2-(9H-Fluoren-9-yl)ethanimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Fluoren-9-yl)ethanimidic acid is a chemical compound characterized by the presence of a fluorenyl group attached to an ethanimidic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-yl)ethanimidic acid typically involves the reaction of fluorenone with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid in 1,4-dioxane . This reaction forms the intermediate 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which can then be further reacted with α-halocarbonyl compounds to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as solvent choice and temperature, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-Fluoren-9-yl)ethanimidic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The imidic acid moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, amines, and substituted fluorenyl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(9H-Fluoren-9-yl)ethanimidic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism by which 2-(9H-Fluoren-9-yl)ethanimidic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: An intermediate in the synthesis of 2-(9H-Fluoren-9-yl)ethanimidic acid.
Fluorenone: A common oxidation product of fluorenyl compounds.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Used in peptide synthesis and share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific combination of a fluorenyl group and an imidic acid moiety. This structure imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
14683-96-6 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17) |
InChI-Schlüssel |
IARFDRTTYGOFIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


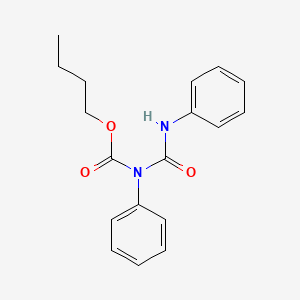
![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)
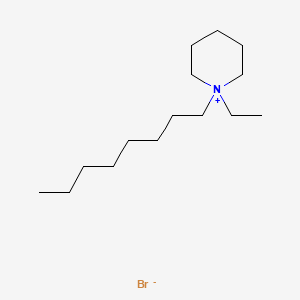
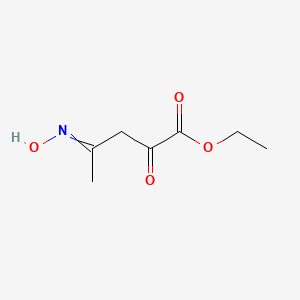
![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
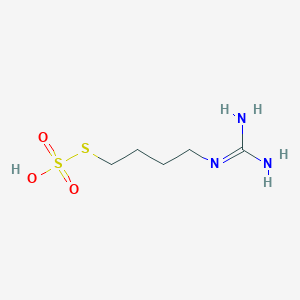
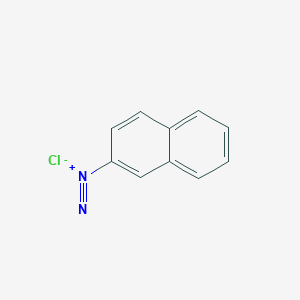
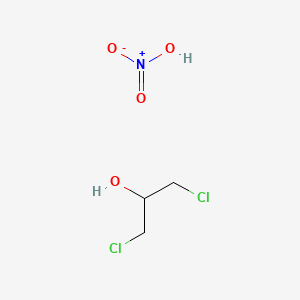
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
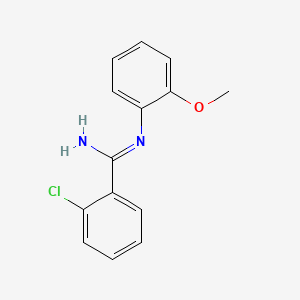

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
